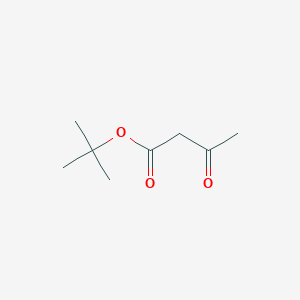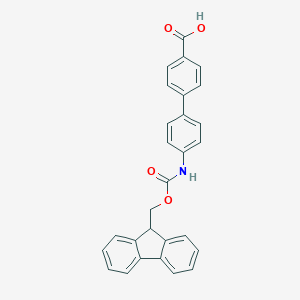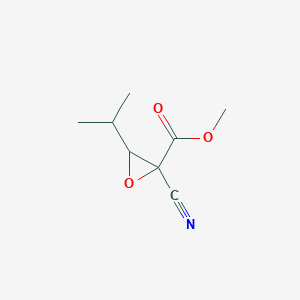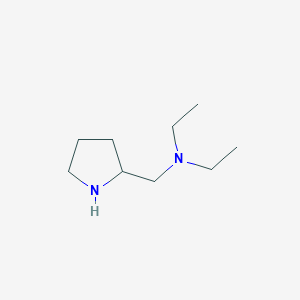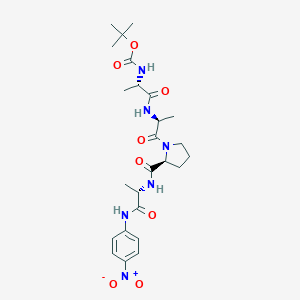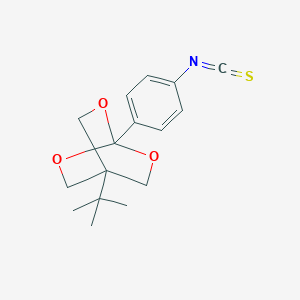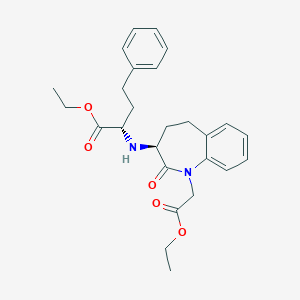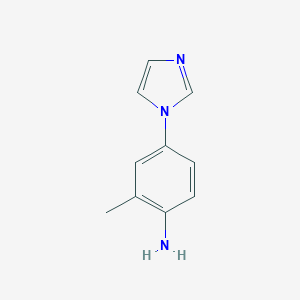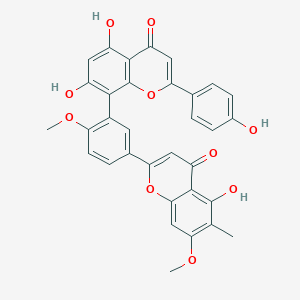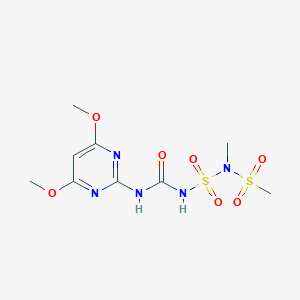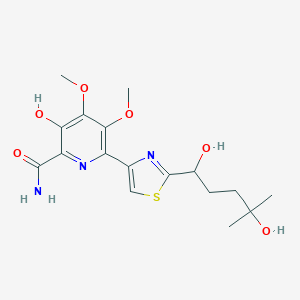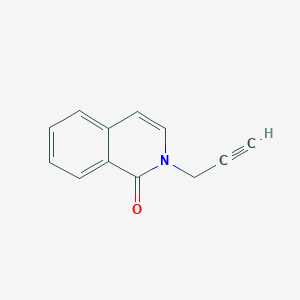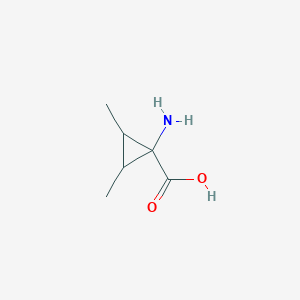
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is an amino acid derivative that has gained significant attention in the field of chemical synthesis and biological research. ADMC is a cyclopropane-containing amino acid that exhibits unique chemical and biological properties, making it an attractive target for drug discovery and other applications.
Mechanism Of Action
The mechanism of action of ADMC is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. It has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition.
Biochemical And Physiological Effects
ADMC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of ion channel activity. It has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
ADMC has several advantages as a research tool, including its unique chemical structure and biological properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, its use in vivo may be limited by its potential toxicity and lack of specificity for certain targets.
Future Directions
There are several potential future directions for research on ADMC, including the development of more selective analogs and the investigation of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of ADMC and its effects on neuronal function and behavior.
Synthesis Methods
The synthesis of ADMC can be achieved through various methods, including the reaction of cyclopropanecarboxylic acid with ammonia and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with hydroxylamine and formaldehyde. The latter method produces ADMC in high yield and purity.
Scientific Research Applications
ADMC has been widely studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising target for the treatment of various neurological disorders and pain management.
properties
CAS RN |
116500-72-2 |
|---|---|
Product Name |
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid |
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9) |
InChI Key |
OWYKWRBYBBHPFS-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)C |
Canonical SMILES |
CC1C(C1(C(=O)O)N)C |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, stereoisomer (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



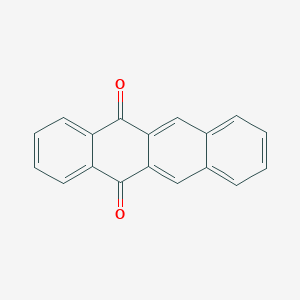
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
